Ioglunide is classified under iodinated contrast media. These compounds are derived from iodine, a key element that enhances radiographic contrast due to its high atomic number. Ioglunide is specifically designed for use in various diagnostic procedures, particularly in vascular imaging and certain gastrointestinal studies.
The synthesis of Ioglunide involves several chemical reactions that typically include the introduction of iodine into an organic framework. Common methods include:
Technical details regarding the synthesis may vary based on specific desired properties such as solubility and stability in biological systems.
Ioglunide has a complex molecular structure characterized by its iodine content. The molecular formula is typically represented as C_xH_yI_z, where x, y, and z denote the number of carbon, hydrogen, and iodine atoms respectively. The precise structure can vary based on the specific formulation used in medical applications.
Ioglunide can undergo various chemical reactions that are critical for its function as a contrast agent:
Understanding these reactions is essential for optimizing the compound's performance in clinical settings.
The mechanism by which Ioglunide functions as a contrast agent involves several steps:
Data from clinical studies indicate that Ioglunide significantly improves diagnostic accuracy when used appropriately.
Relevant data on these properties are critical for ensuring safe and effective use in clinical applications.
Ioglunide has several important applications in medical science:
The ongoing development of iodinated contrast agents continues to enhance diagnostic capabilities across various medical fields.
The evolution of nonionic iodinated contrast media represents a paradigm shift in diagnostic imaging safety and efficacy. Early ionic agents (e.g., diatrizoate) dominated radiology through the mid-20th century but exhibited high osmolality (5-8 times physiological levels), causing significant adverse reactions. The breakthrough came with the introduction of the triiodinated benzene core as the foundational scaffold, enabling superior radiographic density while reducing physiological stress. Patent US4364921A documented critical innovations in nonionic triiodinated isophthalic acid diamides, demonstrating how strategic N-alkylation and hydroxyl group incorporation dramatically reduced osmolality compared to ionic analogs.
Structural optimization focused on three key modifications:1) Hydrophilic side chains: Introduction of hydroxyalkyl groups (e.g., -CH₂CH₂OH) enhanced water solubility2) Symmetrical substitution: Balanced distribution of hydrophilic substituents around the benzene core improved biocompatibility3) Carboxamide linkages: Replacement of ionic carboxylates with nonionic amide bonds reduced osmolality
These innovations culminated in second-generation agents like iopamidol, synthesized via multistep routes involving hazardous reagents (thionyl chloride) and generating significant waste streams [6]. The historical progression established the core design principles for modern agents like ioglunide, prioritizing osmolality reduction through molecular symmetry and hydrophilic functionality.
Table: Evolution of Iodinated Contrast Media
Generation | Example Compounds | Osmolality (mOsm/kg) | Key Structural Features |
---|---|---|---|
Ionic | Diatrizoate, Iothalamate | 1500-2000 | Ionic carboxylate, high osmolality |
Nonionic I | Metrizamide, Iohexol | 500-700 | Nonionic carboxamide, mono-hydroxylated chains |
Nonionic II | Ioglunide, Iopamidol | 300-500 | Multiple hydroxy groups, symmetrical substitution |
Contemporary synthesis of ioglunide derivatives leverages innovative intermediates and regioselective reactions to overcome historical yield limitations. The EP2230227A1 patent [6] discloses a transformative approach using N-sulfinyl intermediates to bypass unstable acyl chloride precursors. This method condenses sterically hindered triiodinated anilines directly with protected α-hydroxyacids under mild conditions:
This route achieves exceptional conversion rates (>85%) even with sterically congested triiodinated precursors—a significant improvement over classical methods limited by epimerization and low yields (~50%) [6]. The process eliminates two distillation steps required in traditional acyl chloride routes, reducing energy consumption by approximately 40%.
For ioglunide’s hydrophilic side chains, regioselective alkylation is achieved via:
Table: Comparison of Ioglunide Synthetic Methods
Method | Key Intermediate | Yield (%) | Byproduct Formation | Epimerization Risk |
---|---|---|---|---|
Classical Acyl Chloride | Acid chloride | 45-55 | High | Significant |
Sulfinyl-Mediated | N-Sulfinylamine | 82-88 | Low | Negligible |
Catalysis has revolutionized key steps in ioglunide synthesis, particularly in:
A. Nucleophilic Halogen Exchange:
B. Stereoselective Amide Bond Formation:Asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) generate chiral α-hydroxyacid precursors with enantiomeric excess >98%, critical for ioglunide’s metabolic stability [7].
C. Solvent-Free Cyclizations:Microwave-assisted catalysis enables:
Recent advances focus on immobilized enzyme catalysts (lipase B from Candida antarctica) for ester hydrolysis steps, achieving 99% conversion under physiological pH with no metal contamination—critical for pharmaceutical grade intermediates [7]. These catalytic strategies collectively reduce heavy metal waste by 60-75% compared to stoichiometric methods described in early patents like US4364921A .
Ioglunide synthesis now incorporates core green chemistry principles to minimize environmental impact:
:Modern routes achieve atom efficiencies >80% by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7